molecular formula C13H12O2 B189083 (4-Phenoxyphenyl)methanol CAS No. 2215-78-3

(4-Phenoxyphenyl)methanol

Cat. No.: B189083
CAS No.: 2215-78-3
M. Wt: 200.23 g/mol
InChI Key: FEOMFFKZOZMBKD-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)methanol (CAS: 2215-78-3) is a benzyl alcohol derivative with the molecular formula C₁₃H₁₂O₂ (molecular weight: 200.24 g/mol) . Its structure consists of a hydroxymethyl group (-CH₂OH) attached to a biphenyl ether scaffold, where a phenoxy group is para-substituted on the benzene ring (Figure 1). Key synonyms include 4-Phenoxybenzyl alcohol and 4-(Hydroxymethyl)diphenyl ether.

Properties

IUPAC Name

(4-phenoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOMFFKZOZMBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356553
Record name (4-phenoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-78-3
Record name (4-phenoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

4-Phenoxybenzaldehyde undergoes reduction to yield the target alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) or ethanol are commonly employed. For example:

4-Phenoxybenzaldehyde+NaBH₄(4-Phenoxyphenyl)methanol+NaBO₂\text{4-Phenoxybenzaldehyde} + \text{NaBH₄} \rightarrow \text{this compound} + \text{NaBO₂}

Key Parameters :

  • Temperature: 0–25°C

  • Solvent: Ethanol or THF

  • Reaction Time: 2–4 hours

Yield Optimization

Yields depend on the reducing agent’s strength and steric hindrance. LiAlH₄ achieves near-quantitative reduction (>95%) but requires rigorous moisture exclusion. NaBH₄ offers milder conditions with yields of 80–85%.

Nucleophilic Substitution of 4-Phenoxybenzyl Halides

Hydroxylation of Benzyl Chlorides

Reacting 4-phenoxybenzyl chloride with aqueous sodium hydroxide facilitates nucleophilic substitution:

4-Phenoxybenzyl Chloride+NaOHThis compound+NaCl\text{4-Phenoxybenzyl Chloride} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl}

Industrial-Scale Considerations :

  • Solvent Systems : Toluene or dichloromethane for phase separation.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Process Efficiency

Benchmarking against similar reactions (e.g., 4-phenoxyphenol synthesis) reveals that continuous-flow reactors with ultrasonic irradiation improve mixing and reduce side reactions. For instance, a patent describing 4-phenoxyphenol production achieved 95.7% yield using a pipeline reactor at 170–175°C. Adapting this setup for benzyl chloride hydrolysis could similarly enhance efficiency.

Grignard Reaction with Formaldehyde

Synthesis of 4-Phenoxyphenylmagnesium Bromide

Formation of the Grignard reagent from 4-bromophenoxybenzene and magnesium in dry ether precedes formaldehyde addition:

4-Bromophenoxybenzene+Mg4-PhenoxyphenylMgBr\text{4-Bromophenoxybenzene} + \text{Mg} \rightarrow \text{4-PhenoxyphenylMgBr}
4-PhenoxyphenylMgBr+HCHOThis compound+MgBr(OH)\text{4-PhenoxyphenylMgBr} + \text{HCHO} \rightarrow \text{this compound} + \text{MgBr(OH)}

Challenges and Mitigations

  • Moisture Sensitivity : Strict anhydrous conditions are mandatory.

  • Byproduct Formation : Over-addition of formaldehyde can lead to diols, necessitating controlled stoichiometry.

Industrial Production and Scalability

Continuous-Flow Reactor Systems

Adopting pipeline reactors, as demonstrated in 4-phenoxyphenol synthesis, offers scalability advantages:

ParameterOptimal RangeImpact on Yield
Temperature160–180°CMaximizes kinetics
Ultrasonic Irradiation20–40 kHzReduces clogging
Residence Time5–10 minutesMinimizes degradation

Solvent and Reagent Recovery

Toluene and phenol recovery via distillation under reduced pressure (e.g., 160°C, 50 mmHg) is critical for cost-effectiveness, as highlighted in patent examples.

Comparative Analysis of Methods

MethodYield (%)CostScalability
NaBH₄ Reduction80–85LowModerate
LiAlH₄ Reduction>95HighLow
Nucleophilic Substitution75–80MediumHigh
Grignard Reaction70–75HighLow

Key Insight : Nucleophilic substitution balances yield and scalability, making it preferable for industrial applications.

Scientific Research Applications

(4-Phenoxyphenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)methanol involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following compounds share the benzyl alcohol core but differ in substituents, impacting their reactivity and applications.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
(4-Phenoxyphenyl)methanol C₁₃H₁₂O₂ 200.24 Para-phenoxy group
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 Para-methoxy group
(3,4-Dimethoxyphenyl)(4-(phenoxymethyl)phenyl)methanol C₂₂H₂₂O₄ 350.41 Dimethoxy and phenoxymethyl groups
(4-Butylphenyl)methanol C₁₁H₁₆O 164.24 Para-butyl group
5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol C₁₈H₁₆O₂S 296.38 Thienyl and phenoxy groups
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: 4-Methoxybenzyl alcohol (para-methoxy) exhibits enhanced electron density at the aromatic ring due to the methoxy group’s +M effect, increasing the alcohol’s acidity compared to this compound . In contrast, the phenoxy group in this compound provides moderate electron withdrawal, stabilizing intermediates in oxidation reactions .

Steric Effects: (3,4-Dimethoxyphenyl)(4-(phenoxymethyl)phenyl)methanol features bulkier substituents, which may hinder nucleophilic attacks or reduce catalytic efficiency compared to the less substituted this compound .

Lipophilicity: Alkyl-substituted analogs like (4-Butylphenyl)methanol show increased hydrophobicity, favoring solubility in non-polar solvents, whereas this compound balances polarity for use in mixed solvents .

Reactivity in Catalytic Reactions

Table 2: Comparative Reactivity in Ammoxidation
Substrate Product Nitrile Yield Catalyst Key Factor Influencing Yield
This compound ~80% Fe1-N-C Moderate electron withdrawal
Quinolin-5-ylmethanol ~75% Fe1-N-C Nitrogen coordination
Biphenyl-4-yl methanol ~70% Fe1-N-C Extended conjugation
  • This compound outperforms biphenyl-4-yl methanol due to the phenoxy group’s electron-withdrawing nature, facilitating oxidation.
  • Quinolin-5-ylmethanol leverages its heterocyclic nitrogen for catalyst interaction, achieving comparable yields .

Biological Activity

(4-Phenoxyphenyl)methanol, a compound characterized by its phenolic structure, has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12O=Phenoxy group+Hydroxymethyl group\text{C}_{13}\text{H}_{12}\text{O}=\text{Phenoxy group}+\text{Hydroxymethyl group}

This compound features a phenoxy group attached to a benzyl alcohol moiety, which is hypothesized to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules. The hydroxyl group can interact with proteins and enzymes, potentially modulating their activities. Furthermore, the hydrophobic phenoxy group may facilitate interactions with cell membranes or hydrophobic regions of proteins, influencing various biochemical pathways.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in MCF-7 breast cancer cells. Table 1 summarizes the IC50 values observed for different derivatives related to this compound:

CompoundCell LineIC50 (µM)Mechanism of Action
6lMDA-MB-2310.21Induces apoptosis and cell cycle arrest
6gHepG20.26ACC1 inhibition and apoptosis induction
6aA5491.10Cell cycle arrest at G0/G1 phase

These findings suggest that modifications to the phenoxy structure can enhance the compound's anticancer properties .

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound derivatives on MCF-7 cells. The results demonstrated that certain derivatives significantly inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Animal Models : In vivo studies using murine models have shown that this compound can reduce tumor growth when administered at specific dosages. The mechanism involves modulation of metabolic pathways associated with cancer cell proliferation and survival .

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

  • ACC Inhibition : Compounds derived from this compound have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This inhibition leads to reduced malonyl-CoA levels and promotes apoptosis in cancer cells .
  • Oxidative Stress : The compound has been linked to oxidative stress responses in cells, indicating a potential dual role in promoting apoptosis through both direct cytotoxicity and metabolic modulation .

Q & A

Q. What are the common synthetic routes for (4-Phenoxyphenyl)methanol, and how are key intermediates characterized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, derivatives with triazine cores (e.g., compounds 64–70 in ) are prepared by reacting triazine intermediates with 3-(4-phenoxyphenyl)propylamine under reflux conditions. Key intermediates are characterized using 1H NMR (to confirm substitution patterns and purity) and HRMS (for molecular weight validation). Reaction progress is monitored via TLC (e.g., chloroform:methanol = 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • 1H NMR : Identifies functional groups (e.g., hydroxyl, aromatic protons) and substitution patterns. For instance, aromatic protons in (4-phenoxyphenyl) groups resonate at δ 7.05–7.43 ppm .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C15H14O3S2 derivatives at m/z 306.40) .
  • TLC : Used to monitor reaction progress and purity (e.g., ethyl acetate:methanol = 19:1) .

Advanced Research Questions

Q. How can researchers optimize biocatalytic synthesis of this compound derivatives?

  • Methodological Answer : Optimization strategies include:
  • Enzyme Screening : Test lipases or alcohol dehydrogenases for regioselective oxidation/reduction of intermediates (e.g., converting ketones to alcohols) .
  • Reaction Engineering : Adjust pH, temperature, and co-solvents (e.g., aqueous-organic biphasic systems) to enhance enzyme stability and yield .
  • Directed Evolution : Modify enzymes via mutagenesis to improve catalytic efficiency for bulky substrates like (4-phenoxyphenyl) groups .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variability : Use HPLC (≥95% purity thresholds) to eliminate confounding effects from byproducts .
  • Assay Conditions : Standardize cell-based assays (e.g., GPR68 modulation in ) by controlling cell passage number, serum batches, and incubation times .
  • Structural Confounders : Conduct SAR studies to isolate the impact of substituents (e.g., fluorination at specific positions alters bioactivity) .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible routes using known reaction templates (e.g., Suzuki coupling for aryl-ether bond formation) .
  • DFT Calculations : Model transition states for oxidation/reduction steps (e.g., alcohol-to-ketone interconversion) to identify optimal catalysts .
  • Docking Studies : Predict binding modes of derivatives to biological targets (e.g., GPR68 in ) using AutoDock or Schrödinger .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Phenoxyphenyl)methanol
Reactant of Route 2
(4-Phenoxyphenyl)methanol

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